Ethyl 3-{[(3-chloro-6-nitro-1-benzothiophen-2-yl)carbonyl]amino}benzoate
Overview
Description
Ethyl 3-{[(3-chloro-6-nitro-1-benzothiophen-2-yl)carbonyl]amino}benzoate is a complex organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound is characterized by the presence of a chloro and nitro group on the benzothiophene moiety, as well as an ethyl ester and an amide linkage to a benzoate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{[(3-chloro-6-nitro-1-benzothiophen-2-yl)carbonyl]amino}benzoate typically involves multi-step organic reactions. One common synthetic route includes:
Chlorination: The addition of a chlorine atom to the benzothiophene ring.
Amidation: The formation of an amide bond between the benzothiophene derivative and 3-amino benzoic acid.
Esterification: The conversion of the carboxylic acid group to an ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[(3-chloro-6-nitro-1-benzothiophen-2-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to remove the nitro group.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Reduction: The major product is the corresponding amino derivative.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Ethyl 3-{[(3-chloro-6-nitro-1-benzothiophen-2-yl)carbonyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Ethyl 3-{[(3-chloro-6-nitro-1-benzothiophen-2-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The benzothiophene moiety can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene derivatives: Compounds like 3-chloro-1-benzothiophene-2-carboxamide and 3-amino-1-benzothiophene-2-carbonitrile share structural similarities.
Benzofuran derivatives: Compounds such as benzofuran-2-carboxylic acid and benzofuran-3-yl-methanol have similar heterocyclic structures.
Uniqueness
Ethyl 3-{[(3-chloro-6-nitro-1-benzothiophen-2-yl)carbonyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and nitro groups on the benzothiophene ring, along with the ethyl ester and amide linkage, makes it a versatile compound for various applications.
Properties
IUPAC Name |
ethyl 3-[(3-chloro-6-nitro-1-benzothiophene-2-carbonyl)amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O5S/c1-2-26-18(23)10-4-3-5-11(8-10)20-17(22)16-15(19)13-7-6-12(21(24)25)9-14(13)27-16/h3-9H,2H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUPVTUYMMOKAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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